Glycyl-dl-alanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

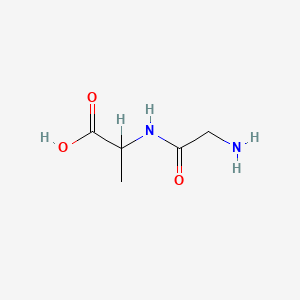

2-[(2-aminoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZXBVLAVMBEQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60919063 | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |

| Record name | Glycylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Glycylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC522445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycylalanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCYLALANINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Glycyl-dl-alanine

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis and subsequent purification of the dipeptide Glycyl-dl-alanine. Intended for researchers, scientists, and professionals in drug development, this document delves into the foundational principles of peptide synthesis, offering a detailed, step-by-step protocol for a solution-phase approach. The guide emphasizes the rationale behind experimental choices, from the selection of protecting groups and coupling reagents to the optimization of purification strategies. Furthermore, it presents quantitative data in a clear, tabular format and utilizes diagrams to illustrate key chemical transformations and workflows, ensuring both scientific rigor and practical applicability.

Introduction: The Significance of this compound

This compound (Gly-DL-Ala) is a dipeptide composed of glycine and the racemic mixture of alanine. While not as complex as larger polypeptides or proteins, the synthesis of such a fundamental dipeptide serves as an excellent model for understanding the core principles of peptide chemistry. The formation of a peptide bond between two amino acids is a cornerstone of biochemistry and pharmaceutical development, and mastering this process is essential for creating more complex peptide-based therapeutics and research tools.

This guide will focus on a classical solution-phase synthesis approach, which, despite the prevalence of solid-phase peptide synthesis (SPPS) for larger peptides, remains highly relevant for the industrial-scale production of small peptides.[1] We will explore the critical role of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of the amide linkage.[2][3] Finally, we will address the crucial aspect of purification, as achieving high purity is paramount for any chemical compound intended for research or therapeutic use.

Foundational Principles of Peptide Synthesis

The chemical synthesis of peptides involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another.[1] However, the presence of reactive functional groups on the amino acids necessitates a carefully controlled strategy to ensure the desired peptide is formed exclusively. This is achieved through the use of protecting groups.[2][4][5]

The Imperative of Protecting Groups

To prevent self-polymerization and other side reactions, the amino group of the N-terminal amino acid and the carboxyl group of the C-terminal amino acid must be temporarily blocked or "protected". An ideal protecting group should be:

-

Easy to introduce: The reaction to add the protecting group should be high-yielding and straightforward.

-

Stable: The protecting group must remain intact throughout the coupling reaction.

-

Readily removable: The deprotection step should be efficient and occur under conditions that do not damage the newly formed peptide bond.[5]

Commonly used protecting group strategies include the Boc/Bzl and Fmoc/tBu approaches, which offer orthogonal protection schemes, meaning one type of protecting group can be removed without affecting the other.[1][5]

The Role of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process. Coupling reagents are therefore employed to activate the carboxyl group of the N-protected amino acid, making it more susceptible to nucleophilic attack by the amino group of the C-protected amino acid.[3] A wide variety of coupling reagents are available, each with its own mechanism of action and level of reactivity.[6] These reagents convert the carboxylic acid into a more reactive intermediate, which then readily reacts with the amine to form the peptide bond.[3]

Synthesis of this compound: A Practical Approach

This section details a robust solution-phase synthesis of this compound, employing the widely used tert-butyloxycarbonyl (Boc) protecting group for the N-terminus (glycine) and a methyl ester for the C-terminus (dl-alanine). Dicyclohexylcarbodiimide (DCC) will be utilized as the coupling reagent.[3]

Reaction Scheme

The overall synthetic strategy involves three main stages:

-

Protection: Protection of the amino group of glycine with a Boc group and the carboxyl group of dl-alanine as a methyl ester.

-

Coupling: Formation of the peptide bond between Boc-glycine and dl-alanine methyl ester using DCC.

-

Deprotection: Removal of the Boc and methyl ester protecting groups to yield the final dipeptide.

Experimental Protocol: Step-by-Step Synthesis

Step 1: Protection of Glycine (Boc-Gly-OH)

-

Dissolution: Dissolve glycine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Add sodium hydroxide (2 equivalents) to the solution and cool to 0°C in an ice bath.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dissolved in dioxane to the cooled solution while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Remove the dioxane under reduced pressure. Wash the aqueous layer with ethyl acetate to remove unreacted (Boc)₂O. Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

-

Extraction: Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-OH as a white solid.

Step 2: Protection of dl-Alanine (H-DL-Ala-OMe·HCl)

-

Suspension: Suspend dl-alanine (1 equivalent) in methanol.

-

Thionyl Chloride Addition: Cool the suspension to -10°C and slowly add thionyl chloride (1.2 equivalents) while maintaining the temperature below 0°C.

-

Reaction: Allow the mixture to warm to room temperature and then reflux for 2 hours.

-

Isolation: Evaporate the solvent to dryness to obtain H-DL-Ala-OMe·HCl as a white solid.

Step 3: Coupling of Boc-Gly-OH and H-DL-Ala-OMe

-

Dissolution: Dissolve Boc-Gly-OH (1 equivalent) and H-DL-Ala-OMe·HCl (1 equivalent) in dichloromethane (DCM).

-

Neutralization: Add triethylamine (TEA) (1 equivalent) to neutralize the hydrochloride salt.

-

Coupling Reagent Addition: Cool the solution to 0°C and add dicyclohexylcarbodiimide (DCC) (1.1 equivalents).

-

Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.

-

Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash with cold DCM.

-

Work-up: Wash the filtrate successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-Gly-DL-Ala-OMe.

Step 4: Deprotection to Yield this compound

-

Acidic Deprotection (Boc removal): Dissolve the Boc-Gly-DL-Ala-OMe from the previous step in a solution of 4M HCl in dioxane. Stir at room temperature for 1 hour. Evaporate the solvent to yield H-Gly-DL-Ala-OMe·HCl.

-

Saponification (Methyl ester removal): Dissolve the H-Gly-DL-Ala-OMe·HCl in a minimal amount of water and add 1M NaOH solution until the pH reaches 12. Stir at room temperature for 2 hours.

-

Neutralization and Isolation: Neutralize the solution to pH 7 with 1M HCl. The crude this compound can be isolated by evaporation of the water, though purification by recrystallization is highly recommended.

Visualization of the Synthetic Workflow

Caption: Solution-phase synthesis workflow for this compound.

Purification of this compound

The final step in any chemical synthesis is the purification of the desired product. For dipeptides like this compound, recrystallization is an effective and commonly used method.[7][8]

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

Experimental Protocol: Recrystallization

-

Solvent Selection: Based on the polar nature of the dipeptide, a mixture of water and a water-miscible organic solvent like methanol or ethanol is a good starting point.[9] Initial solubility tests should be performed on a small scale to determine the optimal solvent ratio.

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot water.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

-

Crystallization: Allow the filtrate to cool slowly to room temperature. The slow cooling promotes the formation of larger, purer crystals.[9] Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques:

| Analytical Technique | Purpose | Expected Outcome for Pure this compound |

| Melting Point | Assess purity | A sharp melting point range. |

| ¹H NMR Spectroscopy | Confirm chemical structure | Peaks corresponding to the protons of glycine and alanine moieties with correct integration and splitting patterns. |

| Mass Spectrometry | Determine molecular weight | A molecular ion peak corresponding to the calculated molecular weight of this compound (146.14 g/mol ). |

| HPLC | Quantify purity | A single major peak indicating high purity. |

Visualization of the Purification Workflow

Caption: General workflow for the purification of this compound by recrystallization.

Conclusion

The synthesis and purification of this compound, while seemingly straightforward, encapsulate the fundamental challenges and strategies inherent in peptide chemistry. A thorough understanding of protecting group chemistry, coupling reagent mechanisms, and purification principles is essential for the successful production of this and more complex peptides. The protocols and methodologies outlined in this guide provide a solid foundation for researchers and professionals, emphasizing the importance of a systematic and well-reasoned approach to chemical synthesis. The principles discussed herein are broadly applicable and can be adapted for the synthesis of a wide array of di- and tripeptides.

References

- 1. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 2. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. biosynth.com [biosynth.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

Prepared for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Glycyl-dl-alanine (CAS 926-77-2)

Abstract

This compound (CAS 926-77-2) is a dipeptide composed of glycine and the racemic mixture of alanine. While a simple molecule, it serves as a fundamental tool in various scientific disciplines. Its significance lies not in direct therapeutic applications but in its utility as a model for studying the physicochemical and biological properties of the peptide bond, understanding protein structure, and exploring the mechanisms of nutrient and drug transport. This guide provides a comprehensive overview of this compound, covering its chemical properties, analytical characterization, synthesis and purification methodologies, biological transport and metabolism, and its applications in research and pharmaceutical development.

Core Physicochemical and Structural Properties

This compound is a white crystalline powder. Its structure consists of a glycine residue linked to a dl-alanine residue via a peptide bond. The presence of the racemic alanine component means it is a mixture of two diastereomers: Glycyl-d-alanine and Glycyl-l-alanine.

| Property | Value | Source(s) |

| CAS Number | 926-77-2 | [1][2] |

| Molecular Formula | C₅H₁₀N₂O₃ | [1][3] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| IUPAC Name | 2-[(2-aminoacetyl)amino]propanoic acid | [3][4] |

| Synonyms | N-Glycyl-DL-alanine, Gly-DL-Ala, H-Gly-DL-Ala-OH | [1][3][5] |

| SMILES | CC(C(=O)O)NC(=O)CN | [3][4] |

| InChIKey | VPZXBVLAVMBEQI-UHFFFAOYSA-N | [1][3] |

| Melting Point | ~235 °C (decomposes) | [6] |

| Water Solubility | Soluble | [7] |

| logP (Octanol/Water) | -3.7 (Computed) | [3][8] |

Analytical Characterization: Spectroscopic Profile

Precise characterization is crucial for verifying the identity and purity of this compound. Standard spectroscopic techniques are employed for this purpose.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern, confirming the compound's structure. The NIST Chemistry WebBook and PubChem provide reference mass spectra for this compound.[1][3][9]

-

Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify characteristic functional groups. Key absorptions include N-H stretching (amines and amides), C=O stretching (carboxylic acid and amide I band), and N-H bending (amide II band). Reference IR spectra are available from sources like SpectraBase and PubChem.[3][10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise molecular structure. Although a racemic mixture complicates the spectra slightly compared to a pure stereoisomer, distinct peaks corresponding to the glycine and alanine protons and carbons can be resolved and assigned.[11][12]

Synthesis and Purification

General Synthesis Strategy

The synthesis of this compound follows standard peptide chemistry principles. It involves the formation of a peptide bond between the carboxyl group of a protected glycine and the amino group of dl-alanine. A common laboratory-scale approach is solution-phase synthesis.

Causality in Experimental Choices:

-

Protecting Groups: The amino group of glycine (e.g., with Boc or Z groups) must be protected to prevent self-polymerization and ensure the correct peptide bond is formed with alanine. The carboxyl group of alanine may also be protected (e.g., as a methyl or ethyl ester) to improve solubility and prevent side reactions.

-

Coupling Agents: A coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is required to activate the carboxyl group of the protected glycine, facilitating nucleophilic attack by the amino group of the alanine ester.

-

Deprotection: Following the coupling reaction, the protecting groups are removed under specific conditions (e.g., acidolysis for Boc, hydrogenolysis for Z and benzyl esters) to yield the final dipeptide.

A well-established method for synthesizing the precursor amino acids themselves is the Strecker synthesis, which involves reacting an aldehyde with ammonium chloride and potassium cyanide.[13][14]

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying the final product, leveraging the differential solubility of the dipeptide and any remaining impurities in a selected solvent system at varying temperatures.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude this compound product in a minimum volume of hot deionized water. The high solubility in water makes it a suitable primary solvent.[7]

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and swirl for several minutes while hot.[7]

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization of the product on the filter apparatus.[7]

-

Induce Precipitation: To the hot filtrate, slowly add a water-miscible organic solvent in which the dipeptide is less soluble, such as methanol or ethanol, typically at a volume 3-5 times that of the water used. The solution should become turbid, indicating the onset of precipitation.[7][15]

-

Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximal yield, subsequently place the flask in a refrigerator (0–4 °C) and leave it undisturbed for several hours or overnight. Slow cooling is critical for forming larger, purer crystals.[7]

-

Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove residual soluble impurities. Dry the crystals in a desiccator under vacuum.[7]

Caption: Step-by-step workflow for the purification of this compound.

Biological Significance: Transport and Metabolism

The primary relevance of this compound in drug development and physiology stems from its interaction with peptide transport systems.

Intestinal and Renal Dipeptide Transport

In mammals, small peptides like di- and tripeptides are absorbed from the gut and reabsorbed in the kidneys by specific proton-coupled oligopeptide transporters, primarily PEPT1 (intestinal) and PEPT2 (renal).[16][17] Research has demonstrated that the absorption of amino acids can be significantly more efficient when they are presented to the intestinal mucosa as dipeptides rather than as a mixture of free amino acids.[18]

Key Characteristics of Dipeptide Transport:

-

Efficiency: The high capacity of these transporters makes them a primary pathway for nitrogen absorption.

-

Broad Specificity: PEPT1 and PEPT2 can transport thousands of different di- and tripeptides, a feature that is exploited in drug delivery.[16]

-

Influencing Factors: Transport is influenced by the charge, size, hydrophobicity, and steric hindrance of the amino acid side chains.[16]

Intracellular Metabolism

Once transported into a cell (e.g., an enterocyte), this compound does not typically accumulate. It is rapidly hydrolyzed by ubiquitous intracellular peptidases into its constituent amino acids: glycine and alanine.[18][19] These free amino acids then join the cell's amino acid pool and can be used for protein synthesis or other metabolic processes.[4][20] The alanine component, being a key substrate for gluconeogenesis, can be transported to the liver to be converted into glucose.[21][22]

Caption: Dipeptide transport into the cell followed by intracellular hydrolysis.

Applications in Research and Drug Development

-

Model for Peptide Studies: this compound is an excellent model system for fundamental research. Its simplicity allows for detailed investigation of peptide bond formation dynamics, stability under various pH and temperature conditions, and interactions with solvents.[4][23]

-

Pharmaceutical Intermediate: The constituent amino acids, glycine and alanine, are crucial building blocks in the synthesis of more complex active pharmaceutical ingredients (APIs), including peptide-based drugs, antibiotics, and antiviral agents.[22][24][25]

-

Prodrug Development: The efficiency of the PEPT1 transporter is a key area of interest in drug development. Low-permeability drugs can be chemically modified by attaching a dipeptide moiety, like Glycyl-alanine, to create a "peptidomimetic prodrug." This prodrug is then recognized and transported by PEPT1, enhancing the oral bioavailability of the parent drug. Once inside the cell, the dipeptide is cleaved off, releasing the active therapeutic agent.[16][17]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Recommended Precautions (P-statements):

-

P264: Wash hands and skin thoroughly after handling.

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.

-

P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE) should be used at all times. For research use only. Not intended for diagnostic or therapeutic use.[2]

Conclusion

This compound (CAS 926-77-2) is a dipeptide of significant value to the scientific community. While not an active pharmaceutical ingredient itself, its well-defined physicochemical properties make it an indispensable tool for analytical chemistry, a model for biophysical studies of peptides, and a foundational concept in the design of prodrugs that target oligopeptide transporters. A thorough understanding of its synthesis, purification, and biological transport provides researchers and drug development professionals with critical insights applicable to the broader fields of peptide chemistry, pharmacology, and drug delivery.

References

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Glycylalanine | 926-77-2 [smolecule.com]

- 5. labsolu.ca [labsolu.ca]

- 6. H-Gly-DL-Ala-OH | CAS#:926-77-2 | Chemsrc [chemsrc.com]

- 7. benchchem.com [benchchem.com]

- 8. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. brainly.in [brainly.in]

- 14. m.youtube.com [m.youtube.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Human PEPT1 pharmacophore distinguishes between dipeptide transport and binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular mechanism of dipeptide and drug transport by the human renal H+/oligopeptide cotransporter hPEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. JCI - Intestinal transport of dipeptides in man: relative importance of hydrolysis and intact absorption [jci.org]

- 19. Uptake and metabolism of dipeptides by human red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Alanine (Ala) Amino Acid Guide - Creative Peptides [creative-peptides.com]

- 22. nbinno.com [nbinno.com]

- 23. Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. nbinno.com [nbinno.com]

- 25. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 26. echemi.com [echemi.com]

An In-depth Technical Guide to the Aqueous Solubility of Glycyl-DL-alanine

Abstract

This technical guide provides a comprehensive overview of the aqueous solubility of Glycyl-DL-alanine, a dipeptide of significant interest in pharmaceutical and biotechnological applications. We delve into the fundamental physicochemical properties that govern its solubility, including its zwitterionic nature and pH-dependent charge states. The guide explores the thermodynamic principles of dissolution and systematically examines the critical factors influencing solubility, such as temperature and the presence of electrolytes. Detailed, field-proven experimental protocols for accurate solubility determination are presented, alongside a discussion of their underlying principles. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a rational approach to formulation, experimentation, and process development involving this compound.

Introduction

This compound (Gly-DL-Ala) is a dipeptide composed of glycine and the racemic mixture of alanine.[1] As a fundamental building block in various biological and chemical processes, its applications are widespread, ranging from a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) to a component in cell culture media and nutritional supplements.[2][3][4] The efficacy and utility of Gly-DL-Ala in these contexts are critically dependent on its behavior in aqueous systems, with solubility being the paramount parameter.

Incomplete or misunderstood solubility can lead to failed experiments, inconsistent results, and significant challenges in drug formulation and manufacturing.[5][6] For instance, in pharmaceutical development, achieving the desired concentration in a formulation is essential for bioavailability and therapeutic effect.[5] Therefore, a thorough understanding of the factors that control the aqueous solubility of Gly-DL-Ala is not merely academic but a practical necessity for scientific and commercial success.

This guide aims to provide a deep, actionable understanding of Gly-DL-Ala solubility. We will move beyond simple data reporting to explain the causal mechanisms behind its solubility profile, empowering the scientist to predict, control, and troubleshoot solubility-related challenges.

Physicochemical Properties Governing Solubility

The solubility of any peptide is intrinsically linked to its molecular structure and the resulting physicochemical properties.[7] For Gly-DL-Ala, its simple dipeptide structure belies a complex interplay of charged groups that dictates its interaction with water.

This compound possesses a free amino group (N-terminus), a free carboxyl group (C-terminus), and a peptide bond. In aqueous solution, these groups can ionize, leading to a zwitterionic state where the molecule carries both a positive and a negative charge, although it is neutral overall.[8] The specific ionization state is dependent on the pH of the solution and is governed by the pKa values of the ionizable groups.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O₃ | [9] |

| Molecular Weight | 146.14 g/mol | [9][10] |

| pKa (α-COOH) | ~2.35 (Alanine) | [7] |

| pKa (α-NH₃⁺) | ~9.60 (Glycine) | [7][8] |

| Isoelectric Point (pI) | ~5.97 (Calculated)¹ | [8] |

¹The isoelectric point (pI) is the pH at which the net charge of the molecule is zero. It is calculated by averaging the pKa values of the carboxyl and amino groups. At the pI, intermolecular electrostatic repulsion is minimal, which typically results in the lowest solubility.[8]

The pH of the aqueous medium is a critical determinant of Gly-DL-Ala's net charge and, consequently, its solubility.

-

At pH < pI: The carboxyl group is largely protonated (-COOH), while the amino group is fully protonated (-NH₃⁺), resulting in a net positive charge.

-

At pH ≈ pI: The molecule exists predominantly as a zwitterion (-COO⁻ and -NH₃⁺), with a net charge of zero.

-

At pH > pI: The amino group begins to deprotonate (-NH₂), while the carboxyl group remains deprotonated (-COO⁻), resulting in a net negative charge.

This pH-dependent charge behavior is fundamental to understanding solubility. As the net charge of the peptide increases (at pH values moving away from the pI), its ability to interact with polar water molecules through electrostatic interactions increases, leading to higher solubility.[6][11]

Figure 1. Relationship between pH, charge state, and solubility of Gly-DL-Ala.

Thermodynamic Principles of Dissolution

The dissolution of a solid peptide like Gly-DL-Ala in water is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). For dissolution to be spontaneous, ΔG_sol must be negative. This value is a function of both enthalpy (ΔH_sol) and entropy (ΔS_sol) changes, as described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

-

Enthalpy of Solution (ΔH_sol): This term represents the net energy change from breaking solute-solute bonds in the crystal lattice and solvent-solvent (water-water) bonds, and forming new solute-solvent (peptide-water) bonds. The dissolution of many amino acids and dipeptides is often an endothermic process (ΔH_sol > 0), meaning it requires energy input, typically from heat.[12]

-

Entropy of Solution (ΔS_sol): This term reflects the change in randomness or disorder. Typically, dissolution increases entropy (ΔS_sol > 0) as the ordered crystal lattice breaks down and the solute molecules disperse throughout the solvent.

For Gly-DL-Ala, the strong intermolecular forces (hydrogen bonds, electrostatic interactions) in its solid crystalline form must be overcome for it to dissolve. The difference in melting enthalpy between isomers like glycyl-L-alanine and L-alanyl-glycine has been shown to be a major cause for their different water solubility profiles, highlighting the importance of the solid-state properties.[13][14]

Key Factors Influencing Aqueous Solubility

4.1 Effect of Temperature

4.2 Effect of Co-solvents and Salts (Ionic Strength)

The presence of salts in an aqueous solution can have a profound and complex effect on peptide solubility, generally described by the terms "salting-in" and "salting-out".[17][18]

-

Salting-in: At low salt concentrations, the solubility of a peptide often increases. This is explained by the Debye-Hückel theory, where the salt ions surround the peptide, screening the electrostatic interactions between peptide molecules. This reduces the peptide's activity coefficient, effectively increasing its solubility.[18] This phenomenon is particularly relevant for zwitterionic peptides in electrolyte solutions.[19][20]

-

Salting-out: At high salt concentrations, the opposite effect, "salting-out," typically occurs.[18] A large number of salt ions compete with the peptide for water molecules for hydration. This reduces the amount of "free" water available to solvate the peptide, decreasing its solubility and potentially causing it to precipitate.[17]

The specific ion's identity is also crucial, as described by the Hofmeister series.[17] Different ions have varying abilities to structure or destructure water, which in turn affects their interaction with the peptide and influences solubility. For example, the solubility of amino acids like DL-alanine has been shown to be affected differently by various salts such as NaI, KI, and NaNO₃.[16][21] The chemical nature and valency of the salt's cation can also play a crucial role in peptide aggregation and solubility.[22]

Experimental Determination of Solubility

Accurate determination of solubility is a cornerstone of biopharmaceutical characterization. The isothermal shake-flask method is a widely accepted, robust technique for determining equilibrium solubility.

5.1 Detailed Protocol: Isothermal Shake-Flask Method

Principle: This method measures the equilibrium solubility of a compound by allowing an excess amount of the solid to equilibrate with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then quantified.

Materials:

-

This compound (solid powder)

-

Aqueous buffer of desired pH (e.g., phosphate-buffered saline, Tris buffer)

-

Analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or another suitable quantitative assay.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Prepare a series of vials containing the chosen aqueous buffer at the desired pH.

-

Addition of Solute: Add an excess amount of solid Gly-DL-Ala to each vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium saturation has been reached. A visual excess is typically sufficient.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 12, 24, 48, 72 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet the remaining solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining particulates, immediately filter the aliquot using a syringe filter.[11] This step is critical to avoid overestimation of solubility.

-

Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or buffer. Quantify the concentration of Gly-DL-Ala using a validated analytical method, such as reverse-phase HPLC. A standard calibration curve prepared with known concentrations of Gly-DL-Ala is required for accurate quantification.

-

Data Reporting: The resulting concentration is reported as the equilibrium solubility of Gly-DL-Ala under the specified conditions (e.g., in mg/mL or mol/L at a given pH and temperature).

5.2 Workflow and Validation

A self-validating protocol involves checks to ensure reliability. This includes confirming that equilibrium has been reached and that the solid form of the peptide has not changed during the experiment (e.g., by analyzing the remaining solid with techniques like X-ray diffraction).[13][14] Sonication can be used to break up particles and facilitate dissolution, but care must be taken to ensure the solution does not become a suspension, which would lead to inaccurate results.[11][23]

Figure 2. Experimental workflow for the isothermal shake-flask method.

Applications and Implications in Research and Development

A robust understanding of Gly-DL-Ala solubility is indispensable for its practical application.

-

Drug Formulation: For parenteral (injectable) drug formulations, the API must be completely dissolved at the required concentration. Knowledge of the solubility profile across different pH values and ionic strengths allows formulators to select appropriate buffer systems and excipients to ensure drug stability and efficacy.[3]

-

Bioprocessing: In cell culture media development, components must remain soluble to be bioavailable to cells. Precipitation of essential nutrients like Gly-DL-Ala can lead to suboptimal cell growth and protein production.

-

Green Chemistry: DL-Alanine and its derivatives are increasingly used in green synthesis routes to reduce hazardous waste.[2][4] Controlling the solubility of intermediates like Gly-DL-Ala in aqueous media is key to optimizing these environmentally friendly processes.

Conclusion

The aqueous solubility of this compound is a multi-faceted property governed by an interplay of its intrinsic physicochemical characteristics and extrinsic environmental factors. Its zwitterionic nature makes solubility highly dependent on pH, with a minimum near its isoelectric point. Temperature and the presence of electrolytes also play critical, predictable roles. By applying the thermodynamic principles and robust experimental methodologies outlined in this guide, researchers and developers can effectively characterize, control, and optimize the solubility of Gly-DL-Ala, thereby accelerating research and ensuring the development of safe and effective products.

References

- 1. labshake.com [labshake.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. DL-Alanine: A bio-based monomer for multi-field applications [ahb-global.com]

- 5. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. jpt.com [jpt.com]

- 7. Amino Acid Physical Properties | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. This compound [webbook.nist.gov]

- 10. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Salt Effects on Surface Tethered Peptides in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Salting in - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 21. researchgate.net [researchgate.net]

- 22. pubs.aip.org [pubs.aip.org]

- 23. biobasic.com [biobasic.com]

Stability of Glycyl-dl-alanine under different pH conditions

An In-Depth Technical Guide to the Stability of Glycyl-dl-alanine Under Different pH Conditions

Authored by: A Senior Application Scientist

Introduction

This compound, a dipeptide composed of glycine and alanine, serves as a fundamental model for understanding the chemical stability of the peptide bond, the cornerstone of protein structure and function. For researchers, scientists, and drug development professionals, a deep comprehension of how environmental factors, particularly pH, govern the integrity of this bond is not merely academic—it is critical for the successful formulation of peptide-based therapeutics, the design of biochemical assays, and the exploration of prebiotic chemistry. The stability of a peptide directly influences its shelf-life, bioavailability, and efficacy. This guide provides a comprehensive technical overview of the stability of this compound across a range of pH conditions, delving into the core mechanisms of degradation, kinetic profiles, and robust methodologies for experimental assessment.

The Peptide Bond: A Kinetically Stable, Thermodynamically Labile Linkage

The amide linkage between the carboxyl group of glycine and the amino group of alanine is characterized by resonance stabilization, which imparts significant kinetic stability. Under physiological conditions, the spontaneous hydrolysis of a peptide bond is an exceedingly slow process. However, this kinetic resilience belies its thermodynamic instability. Given the aqueous environment of most biological and pharmaceutical systems, the hydrolysis of the peptide bond to its constituent amino acids is a thermodynamically favorable process. The role of a catalyst, be it an enzyme, an acid, or a base, is to lower the activation energy barrier and accelerate this otherwise sluggish reaction. The pH of the solution is a master variable that dictates the primary catalytic pathway and, consequently, the rate of degradation.

pH-Dependent Mechanisms of Peptide Bond Cleavage

The degradation of this compound in an aqueous solution is not a monolithic process. It proceeds through distinct chemical mechanisms that are dominant under different pH regimes. The overall degradation rate profile as a function of pH typically follows a U-shaped curve, with the highest stability observed in the neutral to slightly acidic range and accelerated cleavage under strongly acidic or basic conditions.[1]

Acid-Catalyzed Hydrolysis (pH < 3)

Under strongly acidic conditions, the peptide bond is rendered more susceptible to cleavage through specific-acid catalysis. The mechanism involves the protonation of the carbonyl oxygen of the amide bond.[2][3] This protonation enhances the electrophilic character of the carbonyl carbon, making it a more favorable target for nucleophilic attack by a water molecule.[2][3] This leads to the formation of a tetrahedral intermediate, which subsequently collapses to cleave the C-N bond, yielding the free amino acids glycine and alanine.

The general mechanism for acid-catalyzed hydrolysis is depicted below:

Caption: Mechanism of acid-catalyzed peptide hydrolysis.

Base-Catalyzed Hydrolysis (pH > 9)

In alkaline solutions, the degradation pathway shifts to specific-base catalysis. Here, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the peptide bond.[2] This attack also results in the formation of a tetrahedral intermediate. This unstable intermediate then breaks down, leading to the cleavage of the peptide bond. This pathway, often referred to as direct hydrolysis or "scission," typically dominates at high pH values.[2][4]

The general mechanism for base-catalyzed hydrolysis is as follows:

Caption: Mechanism of base-catalyzed peptide hydrolysis.

Hydrolysis and Cyclization at Neutral pH (pH 5-8)

In the near-neutral pH range, both acid and base catalysis are minimal, resulting in the slowest rates of hydrolysis.[2] However, another degradation pathway can become significant for dipeptides: intramolecular aminolysis, also known as "backbiting".[1][4] In this mechanism, the N-terminal amino group of the dipeptide itself acts as a nucleophile, attacking its own peptide carbonyl carbon. This intramolecular reaction leads to the formation of a cyclic dipeptide, a 2,5-diketopiperazine (DKP), and the release of water.

For this compound, this would result in the formation of cyclo(Gly-Ala). This cyclization pathway competes with direct hydrolysis (scission). Studies on similar peptides have shown that backbiting is a dominant degradation mechanism at neutral pH, while direct hydrolysis (scission) becomes more prominent under strongly basic conditions.[4][5] At acidic pH, both pathways can be significant.[2][4]

References

A Technical Guide to the Spectroscopic Characterization of Glycyl-dl-alanine

This guide provides an in-depth analysis of the spectroscopic data for the dipeptide Glycyl-dl-alanine, a fundamental building block in proteomics and peptidomimetics. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural information gleaned from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus is on the practical application and interpretation of this data to ensure chemical identity and purity.

Introduction: The Significance of this compound

This compound (C₅H₁₀N₂O₃, Mol. Wt.: 146.14 g/mol ) is a dipeptide composed of glycine and the racemic mixture of alanine.[1][2] Its structural simplicity makes it an ideal model for studying peptide conformations and interactions. Accurate spectroscopic characterization is paramount for its use in complex biological and chemical systems, ensuring reproducibility and reliability of experimental outcomes. This guide delves into the core spectroscopic techniques used to unequivocally identify and characterize this dipeptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -NH and -OH).

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS or a residual solvent peak).

Data Interpretation:

The ¹H NMR spectrum of this compound in D₂O exhibits distinct signals corresponding to the different proton environments in the molecule. The use of D₂O simplifies the spectrum by exchanging the acidic and amine protons with deuterium, causing their signals to disappear.

| Proton Assignment | Chemical Shift (δ) in D₂O (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Alanine Cα-H | ~4.2 | Quartet | ~7.2 |

| Glycine Cα-H₂ | ~3.7 | Singlet | N/A |

| Alanine Cβ-H₃ | ~1.4 | Doublet | ~7.2 |

Note: Chemical shifts are approximate and can vary with solvent and pH.[3][4]

Causality Behind Experimental Choices: The choice of D₂O as a solvent is strategic. It not only solubilizes the polar dipeptide but also simplifies the spectrum by removing the broad signals of the amine and carboxylic acid protons, allowing for clearer observation of the carbon-bound protons.[3] The quartet and doublet pattern of the alanine residue is a classic example of spin-spin coupling, confirming the connectivity between the α-proton and the methyl group protons.[4]

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Data Interpretation:

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and their electronic environments.

| Carbon Assignment | Chemical Shift (δ) in D₂O (ppm) |

| Alanine C=O (Carboxyl) | ~178 |

| Glycine C=O (Amide) | ~172 |

| Alanine Cα | ~51 |

| Glycine Cα | ~43 |

| Alanine Cβ | ~18 |

Note: Chemical shifts are approximate and can vary with solvent and pH.[5][6][7]

Authoritative Grounding: The chemical shifts observed are consistent with established values for amino acid residues in peptides.[8][9] The downfield shifts of the carbonyl carbons are characteristic of their electron-withdrawing environment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) powder and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.[2]

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Data Interpretation:

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 (broad) | N-H stretching | Amine (NH₂) and Amide (N-H) |

| 3300-2500 (very broad) | O-H stretching | Carboxylic acid |

| ~1660 (strong) | C=O stretching | Amide I band |

| ~1540 (strong) | N-H bending, C-N stretching | Amide II band |

| ~1700-1680 | C=O stretching | Carboxylic acid |

Note: Peak positions can vary depending on the physical state of the sample (solid, solution) and intermolecular interactions like hydrogen bonding.[10][11][12]

Expertise & Experience: The broadness of the N-H and O-H stretching bands is indicative of extensive hydrogen bonding in the solid state, a common feature in amino acids and peptides. The distinct Amide I and Amide II bands are conformational markers for the peptide backbone.[13][14][15]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through fragmentation analysis.

Experimental Protocol:

-

Sample Introduction and Ionization: The sample can be introduced via various methods. For a relatively small and polar molecule like this compound, Electrospray Ionization (ESI) is a soft ionization technique that is well-suited. Electron Ionization (EI) can also be used, often coupled with Gas Chromatography (GC) after derivatization.[16][17]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation:

The mass spectrum of this compound will show the molecular ion peak and several fragment ions.

Expected Molecular Ion Peaks:

-

[M+H]⁺: 147.0764 m/z (in positive ion mode ESI)[1]

-

[M-H]⁻: 145.0618 m/z (in negative ion mode ESI)

-

M⁺·: 146.0691 m/z (in EI)[1]

Common Fragmentation Patterns (EI):

In electron ionization, the high energy leads to characteristic fragmentation.[18][19]

| m/z | Proposed Fragment | Origin |

| 101 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 74 | [H₂N-CH₂-CO]⁺ | Cleavage of the amide bond (b₁ ion) |

| 44 | [CH₃-CH-NH₂]⁺ | Fragment from the alanine residue |

| 30 | [H₂N=CH₂]⁺ | Fragment from the glycine residue |

Note: The relative intensities of the peaks can vary with the ionization method and energy.[16][20]

Trustworthiness: The presence of the correct molecular ion peak is a strong confirmation of the compound's identity. The fragmentation pattern provides a "fingerprint" that can be used to distinguish it from isomers and impurities.

Visualization of Experimental Workflow

Below is a generalized workflow for the spectroscopic analysis of this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a robust and self-validating system for its structural confirmation and purity assessment. The data presented in this guide, including characteristic chemical shifts, vibrational frequencies, and fragmentation patterns, serve as a reliable reference for researchers in the fields of chemistry, biochemistry, and pharmaceutical sciences. Adherence to the outlined experimental protocols and a thorough understanding of the underlying principles are crucial for obtaining high-quality, reproducible data.

References

- 1. N-Glycylalanine | C5H10N2O3 | CID 98153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. GLYCYL-L-ALANINE(3695-73-6) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161) [hmdb.ca]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Solid-state NMR analysis of a peptide (Gly-Pro-Gly-Gly-Ala)6-Gly derived from a flagelliform silk sequence of Nephila clavipes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Applications of 2D IR spectroscopy to peptides, proteins, and hydrogen-bond dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound [webbook.nist.gov]

- 17. spectrabase.com [spectrabase.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. www1.udel.edu [www1.udel.edu]

- 20. L-Alanine, N-glycyl- [webbook.nist.gov]

A Technical Guide to the Thermochemistry of Glycyl-dl-alanine Dissolution

Abstract

The thermodynamic properties of peptides in aqueous and mixed-solvent systems are fundamental to understanding their solubility, stability, and interactions, which are critical parameters in biochemistry and pharmaceutical drug development. This technical guide provides an in-depth exploration of the thermochemistry of glycyl-dl-alanine dissolution. We delve into the core thermodynamic principles, present a rigorous, self-validating experimental protocol for determining the enthalpy of dissolution using isothermal calorimetry, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for characterizing peptide solvation thermodynamics.

Introduction: The Significance of Solvation Thermodynamics

This compound, a simple dipeptide, serves as an essential model compound for studying the more complex behavior of proteins and larger peptides. The process of dissolution, where a solute dissolves in a solvent, is governed by precise thermodynamic principles. Understanding the heat changes (enthalpy), disorder (entropy), and resulting free energy associated with this process is paramount for predicting a drug candidate's behavior in various formulations. For instance, the choice of solvent or co-solvent in a liquid formulation can dramatically alter a peptide's solubility and stability, and these effects are quantitatively described by thermochemical data.

This guide will provide a comprehensive overview of the key thermodynamic parameters and a detailed, field-proven methodology for their experimental determination. By explaining the causality behind each experimental choice, we aim to equip the reader with the expertise to perform and interpret these crucial measurements.

Theoretical Framework: Decoding the Energetics of Dissolution

The dissolution of a peptide like this compound in a solvent is a complex process involving the disruption of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions. The overall energy balance of these events is captured by key thermodynamic parameters.

-

Standard Enthalpy of Dissolution (ΔsolH°) : This is the central parameter in our discussion. It represents the heat absorbed (endothermic, positive ΔsolH°) or released (exothermic, negative ΔsolH°) when one mole of a substance dissolves completely in a large amount of solvent at constant temperature and pressure. It provides direct insight into the energetic favorability of the new solute-solvent interactions compared to the interactions in the pure components.

-

Standard Enthalpy of Transfer (ΔtrH°) : In drug development, peptides are often formulated in mixed solvents (e.g., water-alcohol or water-amide mixtures). The enthalpy of transfer measures the difference in dissolution enthalpy when moving the peptide from a pure solvent (like water) to a mixed-solvent system. It is a powerful tool for quantifying how a co-solvent modifies the solvation environment of the peptide.

-

Enthalpic Coefficients of Pairwise Interaction (hxy) : Derived from the McMillan-Mayer theory, these coefficients quantify the enthalpic contribution of interactions between the solute (the peptide, 'y') and a co-solvent molecule ('x') in a dilute aqueous solution.[1] A positive hxy value typically indicates that the interactions between the solute and co-solvent are energetically less favorable than the solute-water and co-solvent-water interactions they replace.

These parameters are interconnected with the Gibbs free energy (ΔsolG°), which determines solubility, and the entropy of dissolution (ΔsolS°), which reflects the change in disorder of the system.

Experimental Protocol: Isothermal Calorimetry for Measuring Dissolution Enthalpy

Isothermal calorimetry, particularly Isothermal Titration Calorimetry (ITC), is a highly sensitive and versatile technique for measuring the heat changes associated with chemical and physical processes, including dissolution.[2] The protocol described below is designed to be a self-validating system, ensuring accuracy and reproducibility.

Principle of Isothermal Calorimetry

An isothermal calorimeter directly measures the heat flow produced or consumed during a process.[2] It consists of a sample cell, where the dissolution occurs, and a reference cell, which contains the pure solvent. A feedback system maintains a zero temperature difference between the two cells. When dissolution occurs in the sample cell, the instrument measures the power required to maintain this thermal equilibrium, which is directly proportional to the rate of heat change. Integrating this power over time yields the total heat of the event.

Mandatory System Calibration

To ensure the trustworthiness of the results, the calorimeter's response must be validated. This is achieved through a chemical calibration using a compound with a well-documented enthalpy of dissolution.

-

Protocol: Dissolution of potassium chloride (KCl) in deionized water at 298.15 K.

-

Rationale: The standard enthalpy of dissolution for KCl is an internationally recognized value (ΔsolH° = 17.47 ± 0.07 kJ·mol⁻¹).[1] A successful calibration, where the experimental value matches this standard within an acceptable error margin, confirms the instrument is performing correctly and validates the entire experimental workflow.

Step-by-Step Experimental Workflow

-

Preparation of Reagents:

-

Accurately weigh a sample of high-purity (>99%) this compound.

-

Prepare the desired solvent (e.g., ultrapure deionized water, a specific buffer, or an aqueous co-solvent mixture).

-

Thoroughly degas all solutions under vacuum for at least 8-10 minutes to prevent the formation of air bubbles, which would introduce significant artifacts in the calorimetric signal.[2]

-

-

Instrument Setup and Equilibration:

-

Set the calorimeter to the desired experimental temperature (e.g., 298.15 K).

-

Carefully clean the sample and reference cells with the solvent to be used.

-

Precisely load the solvent into the sample cell (e.g., ~1.4 mL for a standard ITC instrument).

-

Load the same solvent into the reference cell.

-

Allow the system to thermally equilibrate until a stable baseline signal is achieved. This is critical for accurate data integration.

-

-

Measurement of Dissolution Enthalpy:

-

For this guide, we will describe a method where a small, known mass of solid this compound is introduced into the solvent-filled sample cell. Specialized dissolution vessels for ITC instruments are ideal for this purpose.

-

Initiate data acquisition to record the baseline heat flow.

-

Introduce the weighed solid this compound into the sample cell. The dissolution process will generate a heat-flow peak (either endothermic or exothermic).

-

Continue data acquisition until the heat flow returns to the initial baseline, indicating the dissolution process is complete.

-

-

Data Analysis and Calculation:

-

Integrate the area under the reaction peak. This area represents the total heat (q) exchanged during the dissolution of the known mass of the peptide.

-

Calculate the number of moles (n) of this compound dissolved (mass / molar mass). The molar mass of this compound is approximately 146.14 g/mol .[3][4]

-

Calculate the molar enthalpy of dissolution (ΔsolH) using the formula: ΔsolH = q / n

-

To obtain the standard enthalpy of dissolution (ΔsolH°), measurements should be performed at several low concentrations and extrapolated to infinite dilution. However, for many peptides, the enthalpy of dissolution is largely independent of concentration at low molalities.[5]

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the enthalpy of dissolution.

Data Presentation and Interpretation

The data obtained from calorimetric measurements provide a quantitative basis for understanding solute-solvent interactions. The dissolution of glycyl-L-alanine (a stereoisomer of this compound) in various aqueous amide solutions has been studied, providing valuable comparative data.[6]

Table 1: Thermodynamic Parameters for Glycyl-L-Alanine Dissolution at 298.15 K

| Parameter | Solvent System | Value | Unit | Source |

| ΔsolH° | Water | 10.96 ± 0.05 | kJ·mol⁻¹ | |

| ΔtrH° | Water -> 0.25 mole fraction Formamide | 1.88 | kJ·mol⁻¹ | |

| ΔtrH° | Water -> 0.25 mole fraction N,N-dimethylformamide (DMF) | 3.55 | kJ·mol⁻¹ | |

| hxy | Formamide (FA) | 90 ± 11 | J·kg·mol⁻² | |

| hxy | N,N-dimethylformamide (DMF) | 269 ± 12 | J·kg·mol⁻² |

-

Interpretation of ΔsolH° : The positive value for the standard enthalpy of dissolution in water indicates that the process is endothermic . This means that energy is required to break the bonds in the solid peptide lattice and to disrupt the hydrogen-bonding network of water, and this energy is greater than the energy released from the new peptide-water interactions.

-

Interpretation of ΔtrH° and hxy : The transfer enthalpies from water to aqueous amide solutions are positive, and this endothermicity increases with the addition of methyl groups to the amide (from FA to DMF). The positive and increasing hxy values further support this. This suggests that the interactions between the glycyl-alanine molecule and the amide co-solvents are less favorable than the peptide-water interactions. The increasing endothermicity with more non-polar methyl groups on the amide indicates that hydrophobic interactions are playing a significant role in modulating the overall energetics of solvation.

Conclusion

The thermochemical characterization of this compound dissolution provides critical insights into the fundamental forces governing peptide solvation. The endothermic nature of its dissolution in water highlights the energetic cost of disrupting the solvent's structure. As demonstrated by studies on related isomers, the addition of co-solvents like amides can further modulate these energetics, often making the dissolution process even more endothermic.

The rigorous, calibration-validated calorimetric protocol detailed in this guide provides a reliable framework for obtaining high-quality thermodynamic data. For professionals in drug development, such data are indispensable for building predictive models of solubility, designing stable liquid formulations, and understanding the molecular-level interactions that drive the behavior of peptide-based therapeutics in aqueous and complex biological environments.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycyl-L-alanine | C5H10N2O3 | CID 1551643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. L-Alanine, N-glycyl- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

Understanding the stereoisomers of glycyl-alanine

An In-depth Technical Guide to the Stereoisomers of Glycyl-Alanine for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The stereochemistry of peptides is a critical determinant of their biological activity, physicochemical properties, and therapeutic potential. This guide provides a comprehensive technical overview of the stereoisomers of the dipeptide glycyl-alanine. As glycine is achiral and alanine possesses a single chiral center, glycyl-alanine exists as a pair of enantiomers: glycyl-L-alanine and glycyl-D-alanine. We delve into the structural nuances of these stereoisomers, methodologies for their synthesis and separation, and advanced analytical techniques for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, medicinal chemistry, and drug development, offering both foundational knowledge and practical insights into the handling and analysis of these fundamental biomolecules.

Introduction: The Significance of Chirality in Dipeptides

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology and pharmacology. The constituent amino acids of proteins in most living organisms are predominantly in the L-configuration.[1] However, the presence of D-amino acids in various biological systems, including bacterial cell walls and neuropeptides, has expanded our understanding of their functional significance.[2] The stereochemical configuration of a peptide directly influences its three-dimensional structure, which in turn governs its interactions with chiral biological targets such as enzymes and receptors.

Glycyl-alanine, a simple dipeptide, serves as an excellent model system for understanding the impact of stereoisomerism. It is formed through a peptide bond between the achiral amino acid glycine and the chiral amino acid alanine.[3][4] The chirality of the alanine residue gives rise to two distinct stereoisomers: glycyl-L-alanine (Gly-L-Ala) and glycyl-D-alanine (Gly-D-Ala). The subtle difference in the spatial arrangement of the methyl group at the α-carbon of the alanine residue leads to distinct properties and biological activities.

The Stereoisomers of Glycyl-Alanine: Structure and Properties

The two enantiomers of glycyl-alanine are depicted below. Their identical chemical formula (C5H10N2O3) and connectivity belie their different three-dimensional arrangements.[5][6][7]

Caption: Figure 1. 2D structures of Glycyl-L-alanine and Glycyl-D-alanine.

The physical and chemical properties of these enantiomers are identical in an achiral environment. However, their interaction with plane-polarized light and chiral molecules will differ.

| Property | Glycyl-L-alanine | Glycyl-D-alanine | Reference |

| Molecular Formula | C5H10N2O3 | C5H10N2O3 | [5][6] |

| Molecular Weight | 146.14 g/mol | 146.14 g/mol | [7] |

| Optical Rotation | Levorotatory | Dextrorotatory | |

| Biological Activity | Varies | Varies | [2] |

Table 1. Comparative Properties of Glycyl-alanine Stereoisomers.

Synthesis of Glycyl-alanine Stereoisomers

The synthesis of specific stereoisomers of glycyl-alanine requires stereocontrolled methods. Both chemical and enzymatic approaches are employed, each with distinct advantages and considerations.

Chemical Synthesis

Chemical synthesis of dipeptides necessitates the use of protecting groups to prevent unwanted side reactions and control the sequence of amino acid coupling.[8][9] The general workflow involves:

-

Protection: The amino group of glycine and the carboxyl group of the desired alanine enantiomer (L- or D-) are protected.

-

Activation: The carboxyl group of the protected glycine is activated to facilitate peptide bond formation.

-

Coupling: The activated glycine is reacted with the protected alanine.

-

Deprotection: The protecting groups are removed to yield the final dipeptide.

Caption: Figure 2. Chemical synthesis workflow for glycyl-alanine.

Enzymatic Synthesis

Enzymatic synthesis offers a more environmentally friendly and often stereospecific alternative to chemical methods.[10][11][12] Proteases, under specific conditions, can catalyze the formation of peptide bonds. The choice of enzyme is crucial as it dictates the substrate specificity and stereoselectivity of the reaction. For instance, non-ribosomal peptide synthetases (NRPS) have been explored for the synthesis of D-amino acid-containing dipeptides.[13]

Protocol: Enzymatic Synthesis of a Dipeptide

-

Enzyme Selection: Choose a suitable protease or ligase with known activity towards glycine and alanine.

-

Substrate Preparation: Prepare a solution of the N-terminally protected glycine ester (acyl donor) and the desired alanine enantiomer (nucleophile).

-